molecular formula C6H9BrClNS B1519602 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride CAS No. 1172469-40-7

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

Cat. No.: B1519602
CAS No.: 1172469-40-7
M. Wt: 242.57 g/mol
InChI Key: QAOJGFACAPVIKY-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a chemical compound that features a bromine atom attached to a thiophene ring, which is further connected to an ethanamine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromothiophene as the starting material.

  • Reaction Steps: The bromothiophene undergoes amination to introduce the ethanamine group. This can be achieved through nucleophilic substitution reactions.

  • Conditions: The reaction is usually carried out in the presence of a strong base and an amine source under controlled temperature and pressure conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified through recrystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: The reduced form of the compound, where bromine is replaced by hydrogen.

  • Substitution Products: Different amines and other functional groups can be introduced.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride exerts its effects depends on its molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways: It may be involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • 2-(4-Chlorothiophen-2-yl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

  • 2-(4-Iodothiophen-2-yl)ethanamine hydrochloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride is unique due to its bromine atom, which imparts different chemical properties compared to its chlorine and iodine counterparts.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOJGFACAPVIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656765
Record name 2-(4-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172469-40-7
Record name 2-(4-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1172469-40-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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